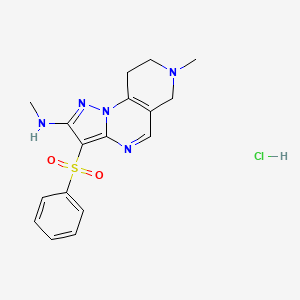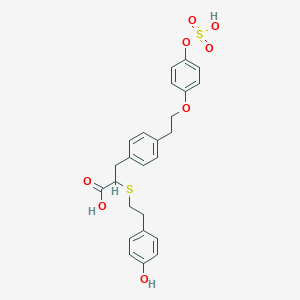
(S)-2-((4-Hydroxyphenethyl)thio)-3-(4-(2-(4-(sulfooxy)phenoxy)ethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD4619 is a potent, selective and reversible orally bioavailable PPARα receptor agonist.
Applications De Recherche Scientifique
Renewable Building Block in Material Science : Phloretic acid (PA), which shares a structural similarity with the mentioned compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This method provides a sustainable alternative to phenol and is significant for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Pharmacological Compounds : The compound is involved in the synthesis of various pharmacological compounds. For example, its derivatives are used in the preparation of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, a compound with potential therapeutic applications (Enders et al., 2003).
Chemical Research on New Phenolic Compounds : Research on new phenolic compounds similar in structure to the mentioned compound has been conducted, which contributes to understanding their anti-inflammatory activities. This research enriches chemical knowledge and provides insights into potential medical applications (Ren et al., 2021).
Polymer Chemistry and Material Science : Its structural analogs are used in polymer chemistry for the synthesis of various materials, demonstrating its versatility in the field of material science. These compounds show potential for creating materials with specific thermal and thermo-mechanical properties suitable for diverse applications (Lee, 2009).
Development of Polymer-Based Medical Applications : Amine compounds structurally related to the mentioned chemical are used in the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels. This modification enhances the antibacterial and antifungal activities of these polymers, highlighting their potential in medical applications (Aly & El-Mohdy, 2015).
Propriétés
Numéro CAS |
1067247-60-2 |
|---|---|
Nom du produit |
(S)-2-((4-Hydroxyphenethyl)thio)-3-(4-(2-(4-(sulfooxy)phenoxy)ethyl)phenyl)propanoic acid |
Formule moléculaire |
C27H30O6S2 |
Poids moléculaire |
514.65 |
Nom IUPAC |
2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30O6S2/c1-20-3-5-22(6-4-20)16-18-34-26(27(28)29)19-23-9-7-21(8-10-23)15-17-32-24-11-13-25(14-12-24)33-35(2,30)31/h3-14,26H,15-19H2,1-2H3,(H,28,29) |
Clé InChI |
CIHMPKKTGUOBBS-UHFFFAOYSA-N |
SMILES |
O=C(O)C(SCCC1=CC=C(C)C=C1)CC2=CC=C(CCOC3=CC=C(OS(=O)(C)=O)C=C3)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD4619; AZ11942571; AZD 4619; AZD-4619. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



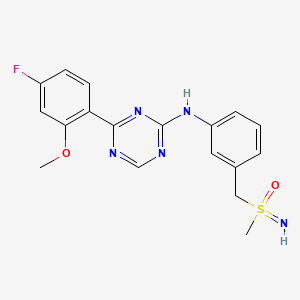
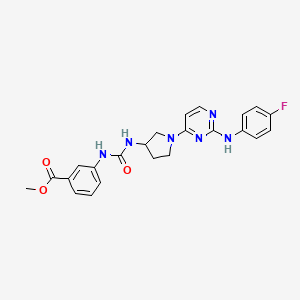
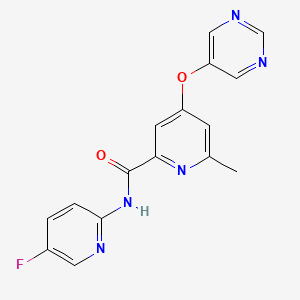

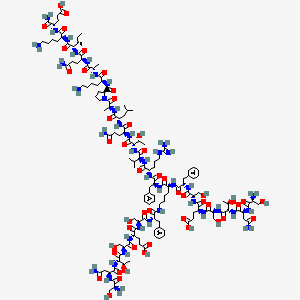
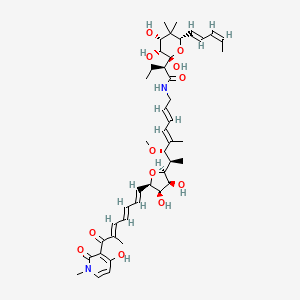
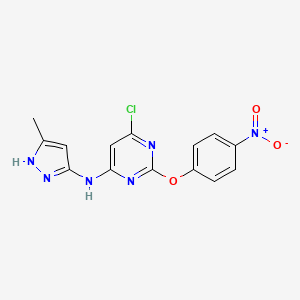
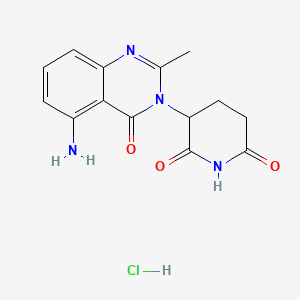
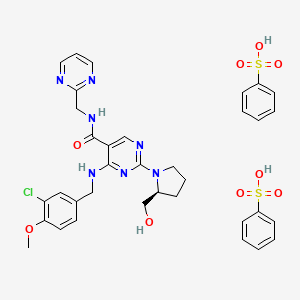
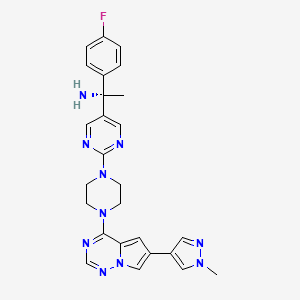
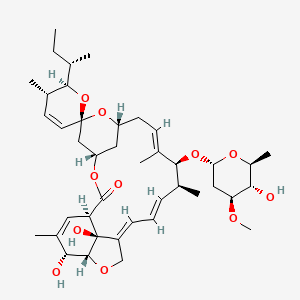
![3-(Benzenesulfonyl)-5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine](/img/structure/B605703.png)
